molecular formula C10H13ClN2O4S B2869053 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride CAS No. 677326-99-7

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

Cat. No.: B2869053
CAS No.: 677326-99-7
M. Wt: 292.73
InChI Key: CWCNGGYNOBVSCX-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS 677326-99-7) is a chemical reagent of interest in organic and medicinal chemistry research. With the molecular formula C 10 H 13 ClN 2 O 4 S and a molecular weight of 292.74 g/mol, this compound integrates a sulfonyl chloride group, a highly reactive functionality, with a ureido moiety . This structure makes it a valuable building block, particularly as an electrophilic substrate in nucleophilic substitution reactions. The primary research application of this compound is as a key synthetic intermediate. The sulfonyl chloride group readily undergoes reactions with nucleophiles such as amines to form sulfonamides, a class of compounds with significant profiles in pharmaceutical and agrochemical development . Concurrently, the ureido group can participate in hydrogen bonding, potentially influencing the solubility and binding characteristics of the resulting molecules. This dual functionality allows researchers to create diverse compound libraries for screening in drug discovery projects, such as developing enzyme inhibitors where the sulfonamide group can act as a key pharmacophore. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers handling this compound should note that it is classified as a hazardous chemical. It carries the GHS signal word "Danger" and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE) and engineering controls are essential. It is classified under UN 1759 (Packing Group III) for transportation and storage .

Properties

IUPAC Name

4-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-17-7-6-12-10(14)13-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCNGGYNOBVSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The foundational step in synthesizing benzenesulfonyl chloride derivatives involves sulfonation using chlorosulfonic acid (ClSO₃H). As demonstrated in CN105753751A, benzene derivatives react with ClSO₃H under controlled conditions to introduce the sulfonyl chloride group. For example:

  • Reaction Setup : Chlorosulfonic acid is added to a reactor, followed by dropwise addition of a benzene derivative (e.g., toluene or xylene) at 25–30°C.
  • Byproduct Management : Hydrogen chloride gas is condensed and absorbed, while sodium chloride is introduced post-sulfonation to enhance yield by reacting with residual chlorosulfonic acid.
  • Purification : The crude product undergoes acid washing (e.g., 55% HCl) and distillation under vacuum (150°C/−0.098 MPa) to isolate high-purity benzenesulfonyl chloride.

Key Data :

Parameter Value Source
Yield 85–92%
Reaction Temperature 25–30°C
Purity >99% (by GC-MS)

Regioselectivity Challenges in Substituted Benzenes

Electron-withdrawing groups (e.g., nitro, sulfonyl) direct sulfonation to meta positions, while electron-donating groups (e.g., methoxy) favor para/ortho positions. For 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride, the ureido group’s electron-withdrawing nature may compete with the 2-methoxyethyl donor, necessitating protective strategies during sulfonation.

Ureido Functionalization Techniques

Isocyanate-Amine Coupling

The ureido moiety is typically introduced via reaction between an amine and an isocyanate. In PMC7177897, benzenesulfonamides with ureido tails were synthesized by coupling aryl amines with alkyl isocyanates using carbodiimides (e.g., dicyclohexylcarbodiimide, DCC). For this compound:

  • Substrate Preparation : 4-Aminobenzenesulfonyl chloride is synthesized via sulfonation of aniline derivatives.
  • Urea Formation : The amine reacts with 2-methoxyethyl isocyanate in dimethylformamide (DMF) at 0–5°C, catalyzed by triethylamine.
  • Workup : The product is purified via recrystallization or column chromatography.

Reaction Scheme :
$$
\text{4-Aminobenzenesulfonyl chloride} + \text{2-Methoxyethyl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$

Optimization Insights :

  • Solvent Choice : DMF or tetrahydrofuran (THF) improves solubility of intermediates.
  • Catalyst : Triethylamine neutralizes HCl, preventing sulfonyl chloride hydrolysis.

Alternative Ureido Formation via Carbonyldiimidazole (CDI)

CDI-mediated coupling offers a phosgene-free route:

  • Activation : 4-Aminobenzenesulfonyl chloride reacts with CDI to form an imidazolide intermediate.
  • Nucleophilic Attack : 2-Methoxyethylamine displaces imidazole, forming the ureido bond.

Advantages : Avoids hazardous isocyanates and improves reaction safety.

Integrated Synthetic Route for Target Compound

Stepwise Synthesis Protocol

  • Sulfonation :
    • React 4-nitroaniline with ClSO₃H (1:3 molar ratio) at 25°C for 6 hours.
    • Add NaCl to quench excess ClSO₃H, yielding 4-nitrobenzenesulfonyl chloride (yield: 88%).
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, producing 4-aminobenzenesulfonyl chloride.
  • Ureido Formation :
    • React with 2-methoxyethyl isocyanate (1.1 eq) in DMF at 0°C for 12 hours.
    • Purify via silica gel chromatography (ethyl acetate/hexane).

Overall Yield : 72–78% (three steps).

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Sulfonation Temp 25–30°C Prevents tar formation
Isocyanate Equiv 1.1–1.2 Minimizes side products
Reaction pH 8–9 (Et₃N) Enhances nucleophilicity

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Peaks at 1,370 cm⁻¹ (S=O), 1,680 cm⁻¹ (urea C=O), and 1,100 cm⁻¹ (C-O-C).
  • ¹H NMR (DMSO-d₆): δ 3.3 (s, OCH₃), 3.5–3.7 (m, CH₂CH₂O), 7.8–8.1 (m, Ar-H).
  • MS (ESI+) : m/z 293.05 [M+H]⁺ (calc. 293.04).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).
  • Elemental Analysis : C, 41.2%; H, 4.5%; N, 9.6% (theoretical: C, 41.3%; H, 4.5%; N, 9.6%).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Chlorosulfonic Acid : Preferred over SO₃ due to higher sulfonation efficiency.
  • Sodium Chloride : Reduces byproduct formation by scavenging excess ClSO₃H.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid and Amine: Products of hydrolysis reactions.

Scientific Research Applications

Scientific Research Applications of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

This compound is a chemical compound with the molecular formula C10H13ClN2O4SC_{10}H_{13}ClN_2O_4S. It is a derivative of benzenesulfonyl chloride, modified with a methoxyethylcarbamoylamino group. This compound is primarily used in scientific research as a reagent in organic synthesis, enzyme inhibition studies, protein modification, and drug development. The sulfonyl chloride group's electrophilic nature makes it reactive towards nucleophiles, facilitating the formation of sulfonamide bonds.

Preparation Methods

The synthesis of this compound typically involves reacting benzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions.

Synthetic Route:

  • Starting Materials: Benzenesulfonyl chloride and 2-methoxyethylamine.
  • Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform at 0-5°C to prevent side reactions.
  • Procedure: Benzenesulfonyl chloride is added dropwise to a solution of 2-methoxyethylamine in the solvent, with continuous stirring. The mixture is then warmed to room temperature and stirred for several hours.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Industrial production involves larger scale reactions with optimized conditions for higher yield and purity, potentially utilizing automated reactors and continuous flow systems.

Chemical Reactions

This compound undergoes several types of chemical reactions due to its sulfonyl chloride group:

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles like amines, alcohols, and thiols in an organic solvent at room temperature or slightly elevated temperatures, leading to sulfonamide derivatives.
  • Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form the corresponding sulfonic acid and amine. Aqueous sodium hydroxide or hydrochloric acid can be used.
  • Oxidation and Reduction: It can participate in oxidation and reduction reactions depending on the reagents and conditions, using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Applications in Scientific Research

This compound is utilized in various scientific fields:

  • Chemistry: As a reagent in organic synthesis for preparing sulfonamide derivatives.
  • Biology: In enzyme inhibition studies and protein modification.
  • Medicine: Investigated for potential use in drug development as a building block for pharmaceuticals.
  • Industry: Utilized in producing specialty chemicals and materials.

The biological activity of this compound is influenced by its chemical structure. Key reactions include nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis.

Research indicates potential biological activities:

  • Antimicrobial Properties: Derivatives have shown effectiveness against bacterial strains, such as Staphylococcus aureus.
  • Enzyme Inhibition: Explored for inhibiting β-carbonic anhydrases (CAs), which are vital in numerous physiological processes. Ureido-substituted benzenesulfonamides have shown inhibition profiles against multiple carbonic anhydrases.

Case Studies:

  • Antiviral Activity: Benzenesulfonamide derivatives have shown effective inhibition against HIV-1.
  • Anticancer Properties: Compounds from similar structures have exhibited anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7).
  • Enzyme Inhibition Studies: Derivatives demonstrated high selectivity for carbonic anhydrase IX over CA II, indicating their potential as therapeutic agents in cancer treatment.

Data Table: Biological Activities of Related Compounds

CompoundTargetIC50 Value (nM)Reference
Sulfonamides 4e , 4g and 4h Carbonic Anhydrase IX (CA IX)10.93–25.06
Sulfonamides 4e , 4g and 4h Carbonic Anhydrase II (CA II)1.55–3.92
Benzenesulfonamide derivativesHIV-190-10810
Derivatives of similar structuresBreast cancer cell lines (MDA-MB-231/MCF-7)1520-6310

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or reagent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its 2-methoxyethyl-ureido substituent, which introduces steric bulk and electron-donating effects. Below is a comparison with key analogues:

Compound Name (CAS) Substituent on Urea/Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS not provided) 2-Methoxyethyl C₁₀H₁₂ClN₂O₄S ~300.7 (calculated) Moderate polarity, electron-donating methoxy group stabilizes intermediates.
4-(3-(4-Bromophenyl)ureido)benzenesulfonyl chloride (24) 4-Bromophenyl C₁₃H₁₁BrClN₂O₃S 405.67 Bromine enhances electrophilicity; used in cross-coupling reactions. Yield: 76%.
4-(3-(2-Chloroethyl)ureido)benzenesulfonyl chloride (50) 2-Chloroethyl C₉H₁₀Cl₂N₂O₃S 309.22 Chloroethyl group increases reactivity toward nucleophiles. Synthesized via chlorosulfonic acid route.
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Bis(2-methoxyethyl) C₁₄H₂₀ClN₂O₅S ~378.8 (calculated) Increased steric hindrance; potential for reduced reaction rates in bulky environments.
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride 3-Methyl-4-nitrophenyl C₁₄H₁₂ClN₃O₅S 369.78 Nitro group (electron-withdrawing) enhances sulfonyl chloride reactivity.
4-[3-(3,4-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride 3,4-Dichlorophenyl + 2-methylbenzene C₁₄H₁₁Cl₃N₂O₃S 393.67 High density (1.595 g/cm³); dichlorophenyl group increases hydrophobicity.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues (e.g., bromophenyl in Compound 24).
  • Boiling Points : Dichlorophenyl derivatives (e.g., ) exhibit higher predicted boiling points (~431°C) due to increased molecular weight and intermolecular forces.

Biological Activity

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a complex organic compound characterized by its unique chemical structure, which includes a sulfonyl chloride functional group and a ureido linkage. Its molecular formula is C10H13ClN2O4SC_{10}H_{13}ClN_{2}O_{4}S, with a molecular weight of approximately 292.74 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its reactivity and potential biological activities.

The biological activity of this compound is largely influenced by its chemical structure. Key reactions include:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines and thiols, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution : The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.
  • Hydrolysis : This process yields sulfonic acid and urea derivatives, which may exhibit different biological properties.

These reactions are critical for developing compounds with enhanced biological activities or novel therapeutic applications .

Biological Activity

Research indicates that this compound may possess significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains. For example, studies demonstrated that related compounds exhibited substantial inhibition against Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit β-carbonic anhydrases (CAs), which are vital in numerous physiological processes. Ureido-substituted benzenesulfonamides have shown promising inhibition profiles against multiple carbonic anhydrases .

The mechanism of action involves the compound's reactivity towards biological macromolecules, particularly proteins and enzymes. The ureido group enhances the interaction with biological targets through hydrogen bonding, while the sulfonyl chloride moiety contributes to its electrophilic character, allowing it to participate in various biochemical reactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiviral Activity : A study evaluated the antiviral properties of similar benzenesulfonamide derivatives against HIV-1, revealing effective inhibition with EC50 values ranging from 90 nM to 10.81 μM .
  • Anticancer Properties : Compounds derived from similar structures have shown significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition at low concentrations (1.52–6.31 μM) .
  • Enzyme Inhibition Studies : Specific derivatives demonstrated high selectivity for carbonic anhydrase IX over CA II, with IC50 values ranging from 10.93–25.06 nM, indicating their potential as therapeutic agents in cancer treatment .

Data Tables

The following tables summarize key findings related to the biological activities of this compound and its derivatives.

Biological Activity Target IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureusEffective inhibition observed
AntiviralHIV-1EC50 = 90 nM - 10.81 μM
AnticancerMDA-MB-231IC50 = 1.52 - 6.31 μM
Enzyme InhibitionCarbonic Anhydrase IXIC50 = 10.93 - 25.06 nM

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